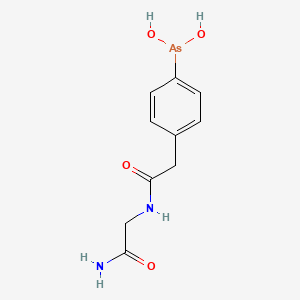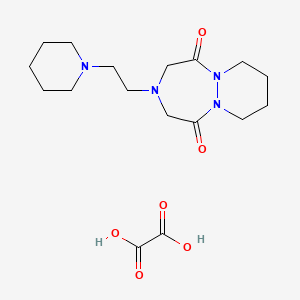
Trachelanthamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachelanthamidic acid is a compound with the molecular formula C8H13NO2 It is a derivative of pyrrolizine and is known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trachelanthamidic acid typically involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. The reaction conditions include filtering the hydrogenation solution to remove the catalyst, distilling until the reaction solution is cured, heating, and baking to perform transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification using p-toluenesulfonic acid. The final product is obtained through crystallization, cooling, filtering, washing, and drying .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency and purity. The process involves the use of advanced filtration and crystallization techniques to meet pharmacopeia standards.
Chemical Reactions Analysis
Types of Reactions: Trachelanthamidic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, typically in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Trachelanthamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trachelanthamidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence redox signaling pathways and inhibit certain proteolytic activities .
Comparison with Similar Compounds
Tranexamic Acid: A synthetic derivative of lysine used as an antifibrinolytic agent.
Aminocaproic Acid: Another antifibrinolytic agent with similar properties but less potent than tranexamic acid.
Uniqueness: Trachelanthamidic acid stands out due to its unique structural properties and potential applications in various fields. Unlike tranexamic acid and aminocaproic acid, which are primarily used for their antifibrinolytic properties, this compound has broader applications in chemistry, biology, and medicine.
Properties
CAS No. |
526-66-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
BZYGCNOHXFJSTG-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)C(=O)O |
Canonical SMILES |
C1CC2C(CCN2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


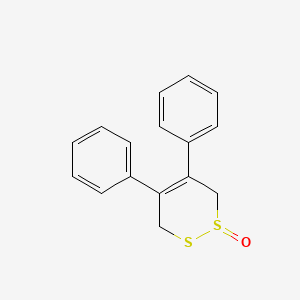
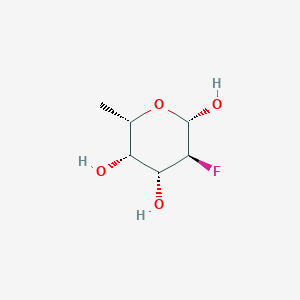
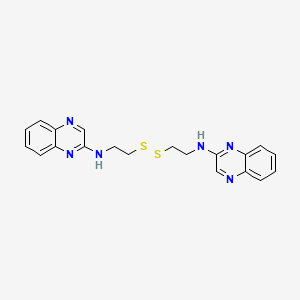
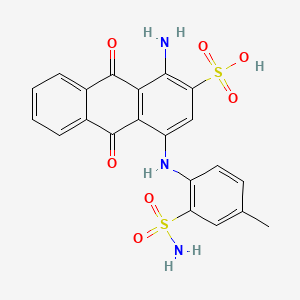



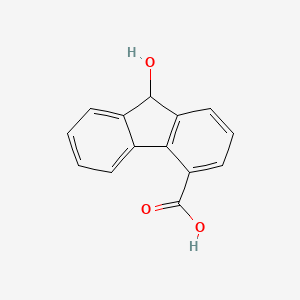
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
